molecular formula C25H36N6O8 B046382 Boc-Ala-Ala-Pro-Ala-pNA CAS No. 121570-42-1

Boc-Ala-Ala-Pro-Ala-pNA

Cat. No. B046382
CAS RN: 121570-42-1
M. Wt: 548.6 g/mol
InChI Key: RTJWZFGEDJLFNQ-FPXQBCRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Ala-Ala-Pro-Ala-pNA (BAPA-pNA) is an artificial peptide nucleic acid (PNA) that has been widely used in scientific research due to its unique properties. BAPA-pNA is an oligonucleotide analogue that is composed of a peptide backbone and a nucleobase. It has been used in various scientific applications, including drug delivery, gene regulation, and protein-protein interactions.

Scientific Research Applications

  • Mapping Serine Proteases Specificities

    Boc-Ala-Ala-Pro-Ala-pNA has been utilized in mapping the primary subsite specificities of different serine proteases (Harper et al., 1984).

  • Synthesis of Peptide Nucleic Acid Submonomers

    This compound is significant in the Boc-protocol for solid-phase PNA synthesis, aiding in the diagnosis and detection of genetic diseases (Abdelbaky et al., 2019).

  • Studying Enzyme Substrates

    The compound serves as a substrate for elastase enzymes, including those in bovine lens prolyl oligopeptidase (Sharma & Ortwerth, 1994).

  • Investigating Protein Structure and Function

    this compound aids in understanding protein structures, such as the beta-hairpin structure in peptides, which is useful for studying protein function (Rai et al., 2006).

  • Cytochemical Studies in Human Neutrophils

    This compound has been used as an ultrastructural cytochemical substrate for studying intracellular elastase-like enzymes in human neutrophils and other blood cells (Clark et al., 1980).

  • Exploring Conformational Preferences in Peptides

    The compound contributes to the understanding of peptide conformations, such as the α-turn in specific peptide sequences (Bosch et al., 1984).

  • Studying Enzymatic Activity in Seaweeds

    this compound has been used to assess the activity of trypsin-like proteases extracted from seaweeds, demonstrating a higher activity compared to trypsin (Kadokami et al., 1990).

Mechanism of Action

Target of Action

Boc-Ala-Ala-Pro-Ala-pNA is a chromogenic substrate for dipeptidyl aminopeptidase yscV and human neutrophil and hog pancreatic elastases . These enzymes play a crucial role in protein degradation and regulation of biological processes.

Mode of Action

The compound interacts with its target enzymes by fitting into their active sites, serving as a substrate. The enzymes cleave the compound, leading to a color change that can be detected spectrophotometrically. This interaction allows the compound to be used in assays to measure the activity of these enzymes .

Biochemical Pathways

These pathways play a crucial role in various biological processes, including cell signaling, growth, and immune response .

Pharmacokinetics

Its bioavailability may be influenced by factors such as absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The cleavage of this compound by its target enzymes results in a color change, which can be used to measure the activity of these enzymes . This can provide valuable information about the state of protein degradation pathways in a given biological sample.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the activity of the target enzymes can be affected by factors such as pH, temperature, and the presence of other molecules. Furthermore, the stability of the compound itself may be influenced by storage conditions .

Future Directions

“Boc-Ala-Ala-Pro-Ala-pNA” is a useful tool in biochemical research, particularly in studies involving enzymes. Its future use will likely continue to be in this area, aiding in the understanding of enzyme function and contributing to the development of new biochemical assays .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N6O8/c1-14(21(33)29-17-9-11-18(12-10-17)31(37)38)26-22(34)19-8-7-13-30(19)23(35)16(3)27-20(32)15(2)28-24(36)39-25(4,5)6/h9-12,14-16,19H,7-8,13H2,1-6H3,(H,26,34)(H,27,32)(H,28,36)(H,29,33)/t14-,15-,16-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJWZFGEDJLFNQ-FPXQBCRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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